![molecular formula C11H14F3N3O4S B4980988 N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)methanesulfonamide](/img/structure/B4980988.png)
N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)methanesulfonamide
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Overview
Description
N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)methanesulfonamide, commonly known as NTMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of NTMTS is complex and involves multiple targets. In cancer cells, NTMTS induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In the brain, NTMTS inhibits the NMDA receptor by binding to the glycine site, which leads to a decrease in glutamate-mediated excitotoxicity. In addition, NTMTS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in acid-base balance.
Biochemical and Physiological Effects
NTMTS has been found to have several biochemical and physiological effects. In cancer cells, NTMTS induces apoptosis and inhibits angiogenesis, leading to a decrease in tumor growth. In the brain, NTMTS inhibits the NMDA receptor, which has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, NTMTS has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
NTMTS has several advantages for lab experiments, including its high yield of synthesis, stability, and potency. However, NTMTS also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
NTMTS has several potential future directions, including the development of novel drugs based on its scaffold, the investigation of its mechanism of action in neurological disorders, and the exploration of its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, NTMTS is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NTMTS is warranted to fully explore its potential in various fields.
Synthesis Methods
The synthesis of NTMTS involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with 3-chloropropylmethanesulfonate in the presence of a base such as potassium carbonate. The reaction yields NTMTS as a white solid with a high yield of 85-90%.
Scientific Research Applications
NTMTS has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, NTMTS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, NTMTS has been found to be a potent inhibitor of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory. In drug discovery, NTMTS has been used as a scaffold for the development of novel drugs with improved pharmacological properties.
properties
IUPAC Name |
N-[3-[2-nitro-4-(trifluoromethyl)anilino]propyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O4S/c1-22(20,21)16-6-2-5-15-9-4-3-8(11(12,13)14)7-10(9)17(18)19/h3-4,7,15-16H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDADRZMGEMWSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801511 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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